molecular formula C13H15NS B13271293 3-Methyl-N-[1-(thiophen-2-YL)ethyl]aniline

3-Methyl-N-[1-(thiophen-2-YL)ethyl]aniline

Cat. No.: B13271293
M. Wt: 217.33 g/mol
InChI Key: AOEQLFYQSWXJFH-UHFFFAOYSA-N
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Description

3-Methyl-N-[1-(thiophen-2-YL)ethyl]aniline is an organic compound that features a thiophene ring, a methyl group, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-N-[1-(thiophen-2-YL)ethyl]aniline can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the use of a palladium catalyst and boron reagents under mild conditions . Another method includes the condensation reactions such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-N-[1-(thiophen-2-YL)ethyl]aniline undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions can occur, where the aniline moiety can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated compounds in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted aniline derivatives.

Scientific Research Applications

3-Methyl-N-[1-(thiophen-2-YL)ethyl]aniline has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Methyl-N-[1-(thiophen-2-YL)ethyl]aniline exerts its effects involves interactions with various molecular targets. The thiophene ring can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The aniline moiety can participate in hydrogen bonding and other interactions that influence the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-N-[1-(thiophen-2-YL)ethyl]aniline is unique due to the combination of the thiophene ring and the aniline moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Biological Activity

3-Methyl-N-[1-(thiophen-2-YL)ethyl]aniline is an organic compound characterized by its unique structure, which includes a thiophene ring and an aniline moiety. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, summarizing relevant findings from various studies and providing insights into its mechanisms of action, potential applications, and future research directions.

Chemical Structure and Properties

The molecular formula of this compound is C13H15N1S1, with a molecular weight of approximately 217.33 g/mol. The structure includes:

  • Aniline moiety : This component is known for its ability to participate in hydrogen bonding and other interactions that influence biological activity.
  • Thiophene ring : The presence of sulfur in the thiophene ring can enhance the compound's reactivity and interaction with biological macromolecules.

The biological activity of this compound is thought to arise from its interactions with various molecular targets:

  • Enzyme Inhibition : The thiophene ring can potentially inhibit enzymes by interacting with their active sites or modulating their activity.
  • Receptor Modulation : The compound may influence receptor activity through binding interactions facilitated by the aniline moiety.

Biological Activities

Research into the biological activities of this compound indicates several potential pharmacological properties:

Anticancer Properties

Numerous studies have highlighted the anticancer potential of thiophene derivatives. For example, compounds that share structural characteristics with this compound have demonstrated cytotoxic effects against various cancer cell lines. In one study, compounds with thiophene rings exhibited IC50 values comparable to established anticancer drugs like doxorubicin . Further research is necessary to specifically assess the anticancer efficacy of this compound.

Case Studies and Research Findings

Several studies have investigated compounds related to this compound, providing insights into their biological activities:

StudyCompoundActivityIC50 Value
Thiophene DerivativeCytotoxicity in cancer cells55.2 µM
Related Aniline CompoundsAntimicrobial activityNot specified

These findings indicate that while direct studies on this compound are scarce, related compounds demonstrate significant biological activities that warrant further exploration.

Future Research Directions

Given the promising biological activities associated with thiophene-containing compounds, future research should focus on:

  • Synthesis and Characterization : Developing new derivatives of this compound to explore structure-activity relationships.
  • In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy of this compound.
  • Mechanistic Studies : Investigating the specific pathways through which this compound exerts its biological effects.

Properties

Molecular Formula

C13H15NS

Molecular Weight

217.33 g/mol

IUPAC Name

3-methyl-N-(1-thiophen-2-ylethyl)aniline

InChI

InChI=1S/C13H15NS/c1-10-5-3-6-12(9-10)14-11(2)13-7-4-8-15-13/h3-9,11,14H,1-2H3

InChI Key

AOEQLFYQSWXJFH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(C)C2=CC=CS2

Origin of Product

United States

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